molecular formula C14H16O3 B1323798 cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732253-47-3

cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323798
CAS No.: 732253-47-3
M. Wt: 232.27 g/mol
InChI Key: VWUABZLEGQFYQH-NWDGAFQWSA-N
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Description

cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.28 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a 4-methylbenzoyl group and a carboxylic acid group in the cis configuration. It is a chiral compound, meaning it exists as a mixture of enantiomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: The trans isomer of the compound, differing in the spatial arrangement of substituents.

    2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: Without specifying the cis or trans configuration.

    4-Methylbenzoyl derivatives: Compounds with similar benzoyl groups but different core structures.

Uniqueness

cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. This configuration can result in different stereochemical interactions compared to its trans isomer or other similar compounds .

Properties

IUPAC Name

(1R,2S)-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-5-7-10(8-6-9)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUABZLEGQFYQH-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641306
Record name (1R,2S)-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732253-47-3
Record name (1R,2S)-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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